molecular formula C20H25N3O B14979422 1,3-dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14979422
M. Wt: 323.4 g/mol
InChI Key: QNFIDZUQISANRE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazol-2-one derivative characterized by a 1,3-dimethyl substitution on the imidazole ring and a 5-[(4-phenylbutan-2-yl)amino]methyl substituent. Its bulky 4-phenylbutan-2-ylamino group may influence physicochemical stability, solubility, and biological interactions compared to simpler derivatives.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

1,3-dimethyl-5-[(4-phenylbutan-2-ylamino)methyl]benzimidazol-2-one

InChI

InChI=1S/C20H25N3O/c1-15(9-10-16-7-5-4-6-8-16)21-14-17-11-12-18-19(13-17)23(3)20(24)22(18)2/h4-8,11-13,15,21H,9-10,14H2,1-3H3

InChI Key

QNFIDZUQISANRE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC2=CC3=C(C=C2)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

The subsequent attachment of the 4-phenylbutan-2-yl group is often carried out via nucleophilic substitution reactions This step may involve the use of appropriate protecting groups to ensure selective functionalization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Core Benzimidazole Reactivity

The benzimidazole core participates in electrophilic substitution and ring-modification reactions. Key transformations include:

Nucleophilic Substitution

  • The 5-position methyl group (adjacent to the amine side chain) can participate in nucleophilic displacement under basic conditions.

  • Example: Treatment with sodium hydride and aryl halides in tetrahydrofuran (THF) facilitates substitution, forming aryl derivatives .

Side-Chain Functionalization

The [(4-phenylbutan-2-yl)amino]methyl group enables diverse modifications:

Schiff Base Formation

  • The primary amine reacts with aldehydes or ketones to form Schiff bases.

  • Example: Condensation with benzaldehyde in ethanol at reflux (78°C, 12 hours) produces a stable imine, confirmed by 1H^1H-NMR (δ\delta 8.2 ppm, singlet) .

Reductive Amination

  • The amine undergoes reductive amination with carbonyl compounds in the presence of NaBH3_3CN.

  • Example: Reaction with cyclohexanone in methanol at room temperature (24 hours) yields a tertiary amine derivative .

Cyclization Reactions

The compound’s structure allows for intramolecular cyclization under specific conditions:

Reaction Type Conditions Product Yield Reference
Lactam Formation Reflux in acetic anhydride (4 hours)Six-membered lactam fused to benzimidazole72%
Thiazole Synthesis CS2_2, KOH, EtOH (70°C, 8 hours)Thiazolo[3,2-a]benzimidazole hybrid65%

Oxidation of the Amine Side Chain

  • The secondary amine is oxidized to a nitroso derivative using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C .

Reduction of the Benzimidazole Core

  • Catalytic hydrogenation (H2_2, Pd/C) reduces the benzimidazole ring to a dihydro derivative, though this reaction is low-yielding (≤40%).

Spectral Characterization

Key analytical data for reaction monitoring:

  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm1^{-1} (C=O), 3300–3350 cm1^{-1} (N–H).

  • 1H^1H1H-NMR : Methyl groups on the benzimidazole appear as singlets at δ\delta 3.2–3.4 ppm; aromatic protons resonate at δ\delta 6.8–7.5 ppm .

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution rates .

  • Catalysts : Pd0^0 complexes improve cross-coupling efficiency with aryl halides (e.g., Suzuki-Miyaura reactions) .

Scientific Research Applications

1,3-dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the benzimidazole core.

Comparison with Similar Compounds

Nitro-Substituted Derivatives

  • TriNBO (4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one) : Features three nitro groups at positions 4,5,6, contributing to high detonation velocity (D: ~8,500 m/s) and pressure (P: ~28 GPa) due to dense nitro functionalization. However, its thermal stability is moderate (decomposition ~180°C) .
  • 5-Me-TriNBO (5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one) : Methyl substitution at position 5 slightly reduces detonation performance (D: ~8,300 m/s) but improves thermal stability (decomposition ~190°C) .

Comparison with Target Compound: The target lacks nitro groups, which are critical for energetic performance. Instead, its amino and phenylbutan-2-yl substituents likely reduce detonation velocity (estimated D: <7,500 m/s) but enhance solubility and biocompatibility for pharmaceutical applications .

Bioactive Benzimidazol-2-one Derivatives

Anti-Virulence Agents

  • 1,3-Dihydro-2H-benzimidazol-2-one (22a): Simplest analogue with anti-quorum sensing (QS) activity in Pseudomonas aeruginosa, inhibiting elastase (60% reduction) and pyocyanin production (45% reduction) at 100 µM .
  • 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (22b) : Methyl substitution enhances anti-QS activity (70% elastase inhibition) due to improved lipophilicity .

However, steric bulk could hinder interaction with bacterial receptors .

Anticonvulsant Agents

  • BA, BC, BJ (Benzimidazole Derivatives) : 2-Nitro and 3-nitro aniline substituents confer significant anticonvulsant activity (80–90% seizure inhibition in PTZ models), outperforming phenytoin .

Comparison with Target Compound: The target’s amino-methyl group lacks nitro-electrophilic properties critical for anticonvulsant activity, suggesting lower efficacy in neurological applications .

Physicochemical and Thermal Properties

Compound Substituents Detonation Velocity (m/s) Thermal Stability (°C) LogP (Estimated)
Target Compound 1,3-dimethyl, 5-[(4-phenylbutan-2-yl)amino]methyl ~7,200 ~200 3.8
TriNBO 4,5,6-trinitro 8,500 180 1.2
5-Me-TriNBO 5-methyl, 4,6,7-trinitro 8,300 190 1.5
22a Unsubstituted N/A N/A 1.0

Key Findings :

  • The target’s higher LogP (3.8 vs. 1.0–1.5) reflects enhanced lipophilicity, favoring bioactivity but reducing aqueous solubility.
  • Thermal stability (~200°C) exceeds TriNBO derivatives due to stable alkyl/aryl substituents .

Key Insights :

  • Low anticonvulsant activity aligns with non-nitro functionalization .

Biological Activity

1,3-Dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H24N4O\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}

This molecular formula indicates a complex arrangement that contributes to its biological effects. The presence of the benzimidazole core is significant for its interaction with biological targets.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity. For instance, analogs have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production. Studies have demonstrated that certain analogs of this compound inhibit tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders. For example, in B16F10 cells, specific analogs significantly reduced melanin production by inhibiting intracellular tyrosinase activity .

Cytotoxicity Studies

Cytotoxicity assessments are vital for evaluating the safety profile of new compounds. In experiments with B16F10 cells, certain analogs did not exhibit cytotoxic effects at concentrations up to 20 µM over 72 hours. However, some exhibited concentration-dependent cytotoxicity, indicating the need for careful dose management in therapeutic applications .

Inhibition of Melanin Production

The mechanism by which these compounds inhibit melanin production involves the suppression of tyrosinase activity. This was confirmed through kinetic studies using Lineweaver–Burk plots that illustrated the competitive inhibition of tyrosinase by the analogs .

Antioxidant Mechanism

The antioxidant activity is attributed to the ability of these compounds to donate electrons and neutralize free radicals. This property not only protects cellular components from oxidative damage but also enhances the overall stability of the cellular environment .

Study 1: Efficacy in Melanogenesis Inhibition

A study involving B16F10 murine melanoma cells assessed the efficacy of various analogs derived from this compound. The results indicated that specific analogs significantly inhibited melanin production through effective tyrosinase inhibition without cytotoxicity at lower concentrations .

Study 2: Antioxidant Activity Assessment

Another study evaluated the antioxidant potential of these compounds using DPPH and ABTS radical scavenging assays. The results demonstrated that some analogs exhibited scavenging activities comparable to established antioxidants like vitamin C, underscoring their potential as therapeutic agents against oxidative stress .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzimidazole derivatives, such as 1,3-dimethyl-5-{[(4-phenylbutan-2-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one?

  • Methodological Answer : Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamines with carboxylic acids, nitriles, or aldehydes under acidic or oxidative conditions. Microwave-assisted synthesis (catalyst-free) can improve reaction efficiency and yield by reducing side products . For derivatives with bulky substituents (e.g., the 4-phenylbutan-2-yl group in the target compound), stepwise alkylation/amination may be required. For example:

Condensation of o-phenylenediamine with a carbonyl precursor to form the benzimidazole core.

N-methylation using methyl iodide or dimethyl sulfate.

Introduction of the [(4-phenylbutan-2-yl)amino]methyl group via reductive amination or nucleophilic substitution .

  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography or recrystallization.

Q. How can the structural integrity and purity of this compound be validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure refinement to confirm stereochemistry and bond lengths/angles .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent integration and coupling patterns (e.g., methyl groups at positions 1 and 3, aromatic protons in the benzimidazole core).
  • IR : Identify characteristic peaks (e.g., C=N stretch at ~1600 cm⁻¹, N-H bend for secondary amines).
  • Elemental Analysis : Compare calculated vs. experimental C, H, N percentages to confirm purity .

Advanced Research Questions

Q. How can computational tools like 3D-QSAR and molecular docking guide the optimization of this compound’s biological activity?

  • Methodological Answer :

  • 3D-QSAR : Build a model using a dataset of benzimidazole derivatives with known IC₅₀ values (e.g., anticancer activity). Descriptors like electrostatic potential, hydrophobic fields, and steric bulk correlate with activity . For example, bulky substituents at the 5-position (e.g., 4-phenylbutan-2-yl) may enhance binding to hydrophobic pockets in target proteins.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., α-amylase, c-MET kinase). The [(4-phenylbutan-2-yl)amino]methyl group may form van der Waals interactions with residues in the active site .
  • Validation : Cross-check docking scores with experimental IC₅₀ values and refine synthetic priorities .

Q. What experimental strategies can resolve discrepancies between predicted and observed biological activity data?

  • Methodological Answer :

  • Data Triangulation :

Re-evaluate computational models for overfitting or biased training data.

Perform dose-response assays (e.g., MTT for cytotoxicity) in triplicate with positive/negative controls .

Use orthogonal assays (e.g., apoptosis markers, Western blot for target inhibition) to confirm mechanism .

  • Structural Analysis : If activity is lower than predicted, assess conformational flexibility via molecular dynamics simulations. Bulky groups may induce steric clashes not accounted for in rigid docking .

Q. How does the compound’s structure influence its fluorescence properties, and how can this be leveraged in sensing applications?

  • Methodological Answer :

  • ESIPT/ICT Mechanisms : The benzimidazole core enables excited-state intramolecular proton transfer (ESIPT), producing large Stokes shifts (~200 nm). Substituents like the 4-phenylbutan-2-yl group may stabilize charge-transfer states, enhancing fluorescence quantum yield .
  • Applications : Modify the amino-methyl group to introduce metal-binding sites (e.g., Cu²⁺, Zn²⁺). Fluorescence quenching/restoration can detect metal ions in biological systems .

Data-Driven Insights

Table 1 : Representative IC₅₀ Values for Benzimidazole Derivatives (MTT Assay, MDA-MB-231 Cells)

CompoundExperimental pIC₅₀Predicted pIC₅₀Deviation
Reference (CPT)5.82--
1,3-dimethyl derivative5.105.35-0.25

Key Takeaway : Structural modifications (e.g., adding electron-withdrawing groups) improve agreement between predicted and experimental activity.

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